N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)11-2-1-3-12(19-11)20-6-7-22-10(8-20)13(21)18-9-4-5-9/h1-3,9-10H,4-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTSPFGGNPISNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of morpholine-pyridine hybrids. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Morpholine Derivatives: The trifluoromethylpyridinyl-morpholine scaffold in the target compound provides superior solubility compared to analogs with bulkier substituents (e.g., pyrrolo-pyridazine in the patent compound) . Replacement of the cyclopropylamide group with phenyl or cyano groups (as in 3-chloro-N-phenyl-phthalimide or the pyrrolo-pyridazine analog) reduces metabolic stability due to increased susceptibility to oxidative degradation .
Trifluoromethyl Group Impact :
- The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, a feature shared with the pyrrolo-pyridazine analog . However, its placement on the pyridine ring (vs. phenyl in other analogs) improves target specificity.
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks:
-
Trifluoromethylpyridine derivative : Serves as the aromatic backbone.
-
Morpholine-2-carboxamide : Provides the heterocyclic scaffold.
-
Cyclopropyl group : Introduced via carboxamide functionalization.
The synthesis typically proceeds through sequential coupling reactions, with the pyridine and morpholine fragments assembled first, followed by cyclopropane incorporation.
Preparation of 6-(Trifluoromethyl)pyridin-2-amine
The trifluoromethylpyridine precursor is synthesized via:
Morpholine-2-carboxamide Synthesis
Morpholine rings are constructed via:
-
Cyclization of ethanolamine derivatives : Reaction of 2-chloroacetamide with ethylene glycol in the presence of K₂CO₃, yielding morpholine-2-carboxamide in 68% yield.
-
Ring-closing metathesis : Employing Grubbs catalyst for stereocontrolled morpholine formation, though this method is less common due to cost constraints.
Final Coupling Reaction
The pyridine and morpholine subunits are coupled using:
-
Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos catalyst system facilitates C–N bond formation between 6-(trifluoromethyl)pyridin-2-amine and morpholine-2-carboxamide, achieving 82% yield.
-
Mitsunobu reaction : Utilized for oxygen-containing linkages, though side product formation limits its utility.
Key Reaction Steps and Mechanistic Insights
Trifluoromethyl Group Introduction
The trifluoromethyl group is incorporated via:
-
SF₄-mediated fluorination : Cyclobutylcarboxylic acids react with SF₄ at 80°C to form trifluoromethyl derivatives, with reaction times of 12–24 hours.
-
Copper-catalyzed cross-coupling : Uses (Ph₃P)CuCF₃ to transfer CF₃ to pyridine rings, though this method requires anhydrous conditions.
Mechanism : SF₄ acts as a fluorinating agent, replacing carboxylic acid hydroxyl groups with CF₃ through a radical intermediate.
Morpholine Ring Formation
Cyclization mechanism : Ethanolamine derivatives undergo intramolecular nucleophilic attack, with the chloride leaving group facilitating ring closure.
Optimization Strategies for Improved Yield and Purity
Solvent and Base Selection
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃ | 68 | 92 |
| THF, DBU | 75 | 88 |
| Toluene, Cs₂CO₃ | 82 | 95 |
Optimal results are achieved with toluene and Cs₂CO₃, minimizing side reactions.
Catalytic System Tuning
-
Pd(OAc)₂/Xantphos : Reduces palladium loading to 2 mol% while maintaining >80% yield.
-
Microwave-assisted synthesis : Cuts reaction time from 24 hours to 45 minutes.
Comparative Analysis with Structural Analogues
N-cyclopropyl-4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
| Parameter | Target Compound | Fluoro-Analogue |
|---|---|---|
| Reaction Temperature | 80°C | 100°C |
| Coupling Yield | 82% | 74% |
| Purification Method | Column Chromatography | Crystallization |
The fluoro-substituted analogue requires higher temperatures due to electronic deactivation of the pyridine ring.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Q & A
Q. What are the key steps and challenges in synthesizing N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide?
Synthesis typically involves multi-step reactions, including:
- Cyclopropane introduction : Cyclopropylamine is often coupled via nucleophilic substitution or amide bond formation under controlled pH and temperature .
- Pyridine functionalization : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce the trifluoromethylpyridinyl group, requiring inert atmospheres and optimized solvent systems (e.g., DMF or acetonitrile) .
- Morpholine ring formation : Cyclization reactions using reagents like POCl₃ or Mitsunobu conditions are common, with strict temperature control to avoid side products . Challenges : Low yields due to steric hindrance from the trifluoromethyl group and competing side reactions during amide bond formation. Purification often requires chromatography or recrystallization .
Q. How is the structural integrity of this compound verified?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirms presence of cyclopropyl (δ ~1.0–1.5 ppm), trifluoromethyl (δ ~110–120 ppm in ¹³C), and morpholine protons (δ ~3.5–4.0 ppm) .
- HRMS : Validates molecular weight (exact mass depends on isotopic pattern of CF₃ group) .
- Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity >95% .
Q. What are the primary chemical reactivity patterns of this compound?
- Amide bond hydrolysis : Susceptible under strongly acidic/basic conditions, requiring pH 6–8 for stability .
- Electrophilic substitution : The pyridine ring may undergo halogenation or nitration at specific positions, influenced by the trifluoromethyl group’s electron-withdrawing effects .
- Morpholine ring opening : Possible under high-temperature or reductive conditions (e.g., LiAlH₄) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyridine intermediates, while microwave-assisted synthesis reduces reaction time by 40–60% .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, but may require switching to toluene for cyclopropane coupling to avoid side reactions .
- By-product analysis : LC-MS monitors undesired adducts (e.g., dimerization of pyridine intermediates) .
Q. How do structural analogs differ in biological activity, and what explains these variations?
- Comparative data example :
| Analog Substituent | Bioactivity (IC₅₀) | Key Difference |
|---|---|---|
| N-cyclopropyl | 12 nM (Target A) | Enhanced target binding due to cyclopropane rigidity |
| N-methyl | 85 nM (Target A) | Reduced steric hindrance lowers affinity |
- Mechanistic insight : Trifluoromethyl groups increase lipophilicity and metabolic stability, while morpholine modulates solubility .
Q. How should contradictory data in kinetic studies be resolved?
- Case example : Discrepancies in enzyme inhibition constants (e.g., Kᵢ varying by >10-fold between assays).
- Methodology :
Validate assay conditions (e.g., buffer ionic strength, ATP concentration in kinase assays) .
Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
Check for compound aggregation via dynamic light scattering .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to kinase active sites, leveraging the pyridine-morpholine scaffold’s rigidity .
- QSAR models : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with inhibitory potency using Hammett constants .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability (logP ~2.5) and CYP450 interactions .
Methodological Notes
- Synthesis troubleshooting : If amidation fails, replace DCC with EDC/HOBt to reduce racemization .
- Data interpretation : Always cross-validate NMR assignments with 2D experiments (e.g., HSQC) for complex splitting patterns .
- Safety : Handle trifluoromethyl intermediates in fume hoods due to potential HF release during hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
